![molecular formula C13H19ClF3N3 B13099804 2'-Methyl-6'-(trifluoromethyl)-3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine] hydrochloride](/img/structure/B13099804.png)
2'-Methyl-6'-(trifluoromethyl)-3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine] hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Methyl-6’-(trifluoromethyl)-3’,4’-dihydro-2’H-spiro[piperidine-4,1’-pyrrolo[1,2-a]pyrazine] hydrochloride is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a piperidine ring fused to a pyrrolo[1,2-a]pyrazine ring system, with a trifluoromethyl group and a methyl group as substituents. The hydrochloride form indicates that it is a salt, which can enhance its solubility in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Methyl-6’-(trifluoromethyl)-3’,4’-dihydro-2’H-spiro[piperidine-4,1’-pyrrolo[1,2-a]pyrazine] hydrochloride typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Formation of the Pyrrolo[1,2-a]pyrazine Ring: This ring system can be constructed via a multicomponent reaction involving a pyrrole derivative, an aldehyde, and an amine.
Spiro Linkage Formation: The spiro linkage is formed by reacting the piperidine and pyrrolo[1,2-a]pyrazine intermediates under specific conditions, often involving a catalyst.
Introduction of Substituents: The trifluoromethyl and methyl groups are introduced through selective substitution reactions.
Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrrolo[1,2-a]pyrazine ring, potentially leading to the formation of dihydro derivatives.
Substitution: The trifluoromethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed for substitution reactions.
Major Products
Oxidation Products: N-oxides and other oxidized derivatives.
Reduction Products: Dihydro derivatives of the pyrrolo[1,2-a]pyrazine ring.
Substitution Products: Compounds with different functional groups replacing the trifluoromethyl and methyl groups.
Wissenschaftliche Forschungsanwendungen
2’-Methyl-6’-(trifluoromethyl)-3’,4’-dihydro-2’H-spiro[piperidine-4,1’-pyrrolo[1,2-a]pyrazine] hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2’-Methyl-6’-(trifluoromethyl)-3’,4’-dihydro-2’H-spiro[piperidine-4,1’-pyrrolo[1,2-a]pyrazine] hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Trifluoromethyl)piperidine
- 4-(Trifluoromethyl)piperidine
- Pyrrolo[1,2-a]pyrazine derivatives
Uniqueness
2’-Methyl-6’-(trifluoromethyl)-3’,4’-dihydro-2’H-spiro[piperidine-4,1’-pyrrolo[1,2-a]pyrazine] hydrochloride is unique due to its spiro linkage and the presence of both trifluoromethyl and methyl substituents. This combination of structural features can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C13H19ClF3N3 |
|---|---|
Molekulargewicht |
309.76 g/mol |
IUPAC-Name |
2-methyl-6-(trifluoromethyl)spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,4'-piperidine];hydrochloride |
InChI |
InChI=1S/C13H18F3N3.ClH/c1-18-8-9-19-10(2-3-11(19)13(14,15)16)12(18)4-6-17-7-5-12;/h2-3,17H,4-9H2,1H3;1H |
InChI-Schlüssel |
NGTUFFRLFHEDDS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN2C(=CC=C2C(F)(F)F)C13CCNCC3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-7-phenyl[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(6H)-one](/img/structure/B13099724.png)
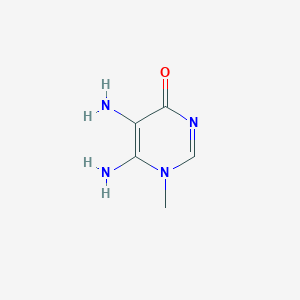
![4-Chloro-5-phenyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine](/img/structure/B13099731.png)

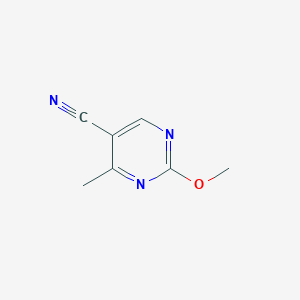
![2-[3-(3-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13099742.png)
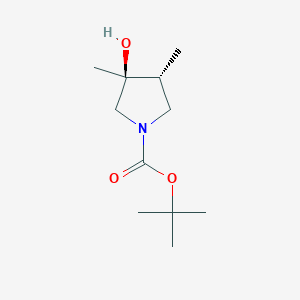
![4-Methoxybenzo[4,5]imidazo[1,2-d][1,2,4]triazine](/img/structure/B13099750.png)


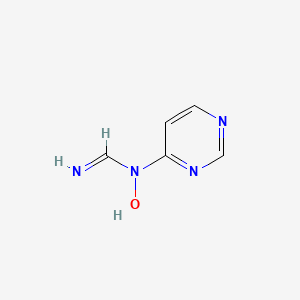
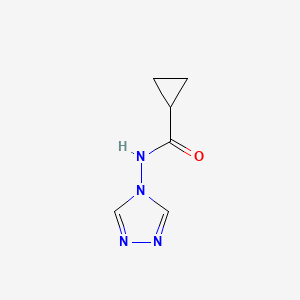
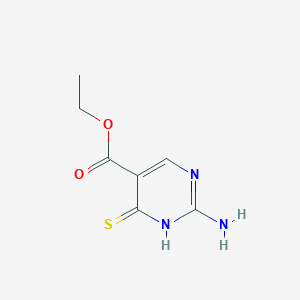
![5-Ethyl-6-(4-ethylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13099776.png)
